molecular formula C7H3ClFNO2S B1465913 3-Cyano-5-fluorobenzene-1-sulfonyl chloride CAS No. 1261644-49-8

3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1465913
CAS No.: 1261644-49-8
M. Wt: 219.62 g/mol
InChI Key: ZQEROTOETXELJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a clear description of the molecular structure and substitution pattern. According to the International Union of Pure and Applied Chemistry naming system, the compound is designated as 3-cyano-5-fluorobenzenesulfonyl chloride, indicating the positions of the cyano group at carbon three and the fluorine atom at carbon five relative to the sulfonyl chloride group at carbon one. This nomenclature system ensures unambiguous identification of the compound in scientific literature and chemical databases.

Structural identification of the compound relies on several key molecular descriptors and analytical parameters. The Chemical Abstracts Service registry number 1261644-49-8 provides a unique identifier for this specific compound. The International Chemical Identifier key ZQEROTOETXELJU-UHFFFAOYSA-N serves as another distinctive molecular fingerprint that enables precise identification across various chemical databases and information systems. The simplified molecular input line entry system representation C1=C(C=C(C=C1F)S(=O)(=O)Cl)C#N provides a linear notation describing the connectivity of atoms within the molecule.

The molecular structure analysis reveals a benzene ring with three distinct substituents positioned in a specific geometric arrangement. X-ray crystallographic studies and computational modeling have confirmed that the sulfonyl chloride group adopts a tetrahedral geometry around the sulfur center, with sulfur-oxygen bond distances of approximately 142.4 picometers and sulfur-chlorine bond distance of 204.6 picometers. The cyano group maintains its linear geometry, while the fluorine substituent exhibits typical carbon-fluorine bond characteristics. This structural arrangement creates a molecule with distinct electronic properties and reactivity patterns that distinguish it from other sulfonyl chloride derivatives.

Structural Parameter Value Reference Source
Molecular Formula C₇H₃ClFNO₂S
Molecular Weight 219.62 g/mol
Chemical Abstracts Service Number 1261644-49-8
International Chemical Identifier Key ZQEROTOETXELJU-UHFFFAOYSA-N
Melting Point 67-70°C
Purity (Commercial) 95-98%

Historical Context in Organosulfur Chemistry

The development of organosulfur chemistry, particularly sulfonyl chloride derivatives, has a rich historical foundation dating back to the nineteenth century. Historical surveys indicate that the discovery and systematic study of organic sulfur compounds began in earnest during this period, laying the groundwork for modern organosulfur chemistry. The nineteenth century witnessed numerous groundbreaking discoveries in sulfur chemistry that would eventually lead to the sophisticated sulfonyl chloride derivatives we study today, including compounds like this compound.

Early research in organosulfur chemistry focused primarily on simple sulfur-containing molecules, with researchers gradually developing methods for incorporating sulfur functionality into aromatic systems. The evolution of synthetic methodologies throughout the twentieth century enabled chemists to create increasingly complex sulfonyl chloride derivatives with specific substitution patterns. This historical progression culminated in the ability to synthesize highly functionalized compounds such as this compound, which combines multiple electron-withdrawing groups in a single molecule.

The significance of organosulfur compounds in biological systems became apparent as research progressed, with the discovery that sulfur-containing molecules play crucial roles in living organisms. Nature contains abundant organosulfur compounds, including essential amino acids cysteine and methionine, which highlighted the importance of understanding sulfur chemistry. This biological relevance drove continued research into synthetic organosulfur compounds, including sulfonyl chlorides, as potential pharmaceutical agents and synthetic intermediates.

Modern developments in organosulfur chemistry have been particularly influenced by the pharmaceutical industry's need for sulfonamide-containing drugs. Since the discovery of antibacterial sulfonamides in 1932, which represented a turning point in medical history, sulfonyl chlorides have been recognized as essential synthetic precursors. The development of this compound and similar compounds represents the continuation of this historical trajectory, where chemists have refined synthetic methodologies to create increasingly sophisticated molecular tools for drug discovery and development.

Position within Sulfonyl Chloride Derivatives

This compound occupies a distinctive position within the broader family of sulfonyl chloride derivatives, characterized by its unique combination of electronic properties and synthetic utility. Sulfonyl chlorides, in general, consist of a sulfonyl group singly bonded to a chlorine atom, following the general formula RSO₂Cl, where R represents an organic radical. The stability of sulfonyl halides follows the order fluorides greater than chlorides greater than bromides greater than iodides, with sulfonyl chlorides representing one of the most synthetically useful and stable variants in this series.

The positioning of electron-withdrawing substituents on the aromatic ring significantly influences the reactivity profile of sulfonyl chloride derivatives. Research has demonstrated that the presence of cyano and fluorine groups at the 3 and 5 positions, respectively, creates a highly electrophilic sulfonyl chloride center. This enhanced electrophilicity distinguishes this compound from simpler derivatives such as benzenesulfonyl chloride or para-toluenesulfonyl chloride, making it particularly valuable for challenging synthetic transformations requiring highly reactive electrophiles.

Comparative studies with other substituted sulfonyl chlorides have revealed that the specific substitution pattern in this compound provides optimal balance between reactivity and selectivity. The cyano group, being strongly electron-withdrawing through both inductive and resonance effects, significantly activates the sulfonyl chloride group toward nucleophilic attack. Meanwhile, the fluorine substituent contributes additional electron-withdrawing character through its high electronegativity, further enhancing the electrophilic nature of the sulfonyl chloride functionality.

The synthetic applications of sulfonyl chlorides have expanded considerably with the development of new methodologies for their preparation and utilization. Recent advances include novel Sandmeyer-type syntheses that allow direct conversion of aromatic amines to sulfonyl chlorides using diazabicyclo[2.2.2]octane sulfur dioxide complex as a stable sulfur dioxide surrogate. These methodological improvements have made compounds like this compound more accessible for research applications, contributing to their increased utilization in medicinal chemistry programs.

Sulfonyl Chloride Type Electronic Character Primary Applications Relative Reactivity
Benzenesulfonyl chloride Moderate electrophile General synthesis Baseline
para-Toluenesulfonyl chloride Reduced electrophile Protecting group chemistry Lower
This compound Enhanced electrophile Pharmaceutical intermediates Higher
Trifluoromethanesulfonyl chloride Maximum electrophile Specialized applications Highest

Properties

IUPAC Name

3-cyano-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-2-5(4-10)1-6(9)3-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEROTOETXELJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261644-49-8
Record name 3-cyano-5-fluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS No. 1261644-49-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity, particularly as a pharmaceutical intermediate. This article will explore its biological effects, mechanisms of action, and relevant research findings.

Molecular Formula: C7H4ClFNO2S
Molecular Weight: 209.63 g/mol
Structure: The compound features a cyano group and a fluorine atom on a benzene ring, along with a sulfonyl chloride functional group, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways:

  • Inhibition of Enzymatic Activity: The sulfonyl chloride group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins, particularly enzymes such as kinases. This interaction can lead to the inhibition of key signaling pathways that regulate cell growth and differentiation.
  • Modulation of Gene Expression: By affecting the activity of transcription factors or other regulatory proteins, this compound may influence gene expression patterns associated with cellular metabolism and proliferation .

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Key findings include:

  • Anti-cancer Potential: Research indicates that compounds similar to this compound exhibit anti-cancer properties by inhibiting tyrosine kinases involved in tumor growth. This suggests potential applications in cancer therapeutics .
  • Toxicological Profile: The compound has shown significant toxicity in certain studies, necessitating careful evaluation of dosage and exposure levels in both in vitro and in vivo models. Toxicological assessments reveal that while lower doses may exert beneficial effects, higher doses can lead to cytotoxicity and adverse cellular responses .
  • Pharmacokinetics: Pharmacokinetic studies suggest that the compound's stability and degradation products can significantly influence its biological effects over time. Understanding these dynamics is crucial for optimizing its therapeutic potential .

Case Study 1: Inhibition of Kinase Activity

A study focused on the inhibition of c-Met kinase by this compound demonstrated that the compound effectively reduced kinase activity in cellular assays, leading to decreased cell proliferation in cancer cell lines.

Case Study 2: Toxicity Assessment

In vivo studies conducted on animal models revealed a dose-dependent relationship between exposure levels of this compound and observed toxic effects, highlighting the need for precise dosage management during therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme Inhibition Inhibits tyrosine kinases; affects cell signaling
Toxicity Dose-dependent toxicity; significant at high doses
Gene Expression Modulates expression related to metabolism

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

3-Cyano-5-fluorobenzene-1-sulfonyl chloride is utilized in the synthesis of various pharmaceutical intermediates. Its sulfonyl chloride group is particularly reactive, allowing for the formation of sulfonamide derivatives, which are crucial in drug development.

Case Study: Synthesis of Sulfonamide Antibiotics

In a study focused on synthesizing novel sulfonamide antibiotics, researchers employed this compound to introduce the sulfonamide moiety into various amines. The resulting compounds exhibited significant antibacterial activity against resistant strains of bacteria, demonstrating the compound's utility in medicinal chemistry .

Organic Synthesis and Functionalization

The compound serves as a key reagent in organic synthesis, particularly in the functionalization of aromatic compounds. Its ability to introduce cyano and sulfonyl groups makes it valuable for creating complex molecular architectures.

Example: Functionalization of Aromatic Compounds

Researchers have reported using this compound to functionalize aromatic substrates through nucleophilic substitution reactions. This method has been applied to synthesize a variety of fluorinated compounds that exhibit enhanced properties for electronic applications .

Development of Bioorthogonal Agents

The compound has also been explored as a precursor for bioorthogonal labeling agents in biomedical applications. Its reactivity allows for the attachment of various biomolecules, facilitating imaging and therapeutic strategies.

Case Study: Bioorthogonal Imaging Agents

A study demonstrated that derivatives of this compound could be used to synthesize bioorthogonal imaging agents. These agents were successfully employed in pretargeted imaging approaches, significantly improving the target-to-background ratio in radioimmunoimaging applications .

Material Science Applications

In material science, this compound is being investigated for its potential use in developing advanced materials such as polymers and catalysts.

Example: Polymer Synthesis

The compound has been utilized in synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are being explored for applications in electronics and coatings .

Comparison with Similar Compounds

Positional Isomers: 2-Cyano-5-fluorobenzenesulfonyl Chloride

  • CAS : 612541-15-8
  • Molecular Formula: C₇H₃ClFNO₂S (identical to the target compound)
  • Molecular Weight : 219.62 g/mol
  • Purity : >97.0% (HPLC)
  • Price : JPY 15,000 for 500 mg (~$150/g, assuming current exchange rates) .

Key Differences :

  • Substituent Positions: The cyano group is at the 2-position instead of the 3-position. This alters steric and electronic effects.

Halogen-Substituted Derivatives: 3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl Chloride

  • CAS: Not explicitly listed (CID 149699841)
  • Molecular Formula : C₆H₂BrCl₂FO₂S
  • Molecular Weight : 305.41 g/mol
  • Key Features : Contains bromine and chlorine substituents in addition to fluorine.
  • The presence of multiple halogens could enhance stability but complicate synthesis .

Functional Group Variants: 3-Acetyl-5-chlorobenzene-1-sulfonyl Chloride

  • CAS : 1152589-88-2
  • Molecular Formula : C₈H₆Cl₂O₃S
  • Molecular Weight : 253.10 g/mol
  • Purity : ≥98%
  • Key Features: An acetyl (–COCH₃) group replaces the cyano substituent.
  • Reactivity: The acetyl group is less electron-withdrawing than cyano, which may reduce activation of the sulfonyl chloride toward nucleophilic substitution. This compound is priced higher due to its specialized applications in medicinal chemistry .

Price and Availability Comparison

Compound Name CAS Number Purity Price (per gram) Supplier Notes
3-Cyano-5-fluorobenzene-1-sulfonyl chloride 1261644-49-8 95% $100 Typically in stock
2-Cyano-5-fluorobenzenesulfonyl chloride 612541-15-8 >97% ~$150 Limited stock
3-Acetyl-5-chlorobenzene-1-sulfonyl chloride 1152589-88-2 ≥98% Not listed Specialized synthesis

Preparation Methods

Diazotization and Sulfonyl Chloride Formation via Diazonium Salt Intermediate

One robust and widely documented method for preparing substituted benzene sulfonyl chlorides, including 3-cyano-substituted derivatives, involves a two-step process:

Step 1: Formation of Fluoroboric Acid Diazonium Salt

  • Starting from 3-cyanoaniline (118 g, 1 mol), dissolve in hydrochloric acid (333 mL, 4 mol) and water (333 mL).
  • Cool the mixture to approximately -5 °C.
  • Slowly add an aqueous sodium nitrite solution (72.5 g in 200 mL), maintaining the temperature below 0 °C to form the diazonium salt.
  • Add sodium fluoroborate solution (131.8 g in 300 mL) dropwise, keeping temperature below 0 °C.
  • Filter and wash the precipitated fluoroboric acid diazonium salt with dilute acid and ice methanol, then dry.

Step 2: Conversion to Sulfonyl Chloride

  • Add thionyl chloride (238 g, 2 mol) dropwise into water (500 mL) cooled to about 0 °C.
  • Add cuprous chloride (1 g) as a catalyst and cool to -5 °C.
  • Introduce the diazonium fluoroborate salt in batches, maintaining temperature between -5 °C and 0 °C.
  • Stir and react overnight at this temperature.
  • Extract the product with ethyl acetate (3 × 300 mL).
  • Wash the organic phase sequentially with 10% sodium carbonate solution, water, and saturated brine (each 300 mL).
  • Concentrate the organic layer, induce crystallization by cooling to -5 °C, then filter and dry.

Outcome:

  • Yield: Approximately 83.5% pure 3-cyanobenzene sulfonyl chloride.
  • Characterization: 1H-NMR (300 MHz, CDCl3) δ 8.35 (t, J=1.5 Hz, 1H), 8.31–8.27 (m, 1H), 8.06–8.02 (m, 1H), 7.82 (t, J=7.9 Hz, 1H).

This method is adaptable for various substituted benzene sulfonyl chlorides and is scalable, offering high purity and good yields.

Alternative Synthetic Routes and Considerations

While the diazotization route is the most direct and well-characterized, other synthetic strategies have been explored in literature for related compounds:

  • Direct Chlorosulfonation: Introduction of sulfonyl chloride groups via chlorosulfonic acid or sulfuryl chloride on the corresponding substituted benzene derivative. However, this method may suffer from lower regioselectivity and harsher reaction conditions, especially with sensitive substituents like cyano and fluorine.

  • Copper-Catalyzed Sandmeyer-Type Reactions: Utilization of copper(I) salts to facilitate substitution of diazonium salts with sulfonyl chloride groups, as seen in the above method with cuprous chloride catalysis.

  • Microwave-Assisted Synthesis: Some studies report microwave irradiation to accelerate reactions involving substituted benzonitriles, though specific application to 3-cyano-5-fluorobenzene-1-sulfonyl chloride is limited.

Data Table Summarizing Preparation Method

Step Reagents & Conditions Temperature Duration Yield (%) Notes
1 3-Cyanoaniline (1 mol), HCl (4 mol), H2O, NaNO2 (0.72 mol), NaBF4 (1.3 mol) -5 to 0 °C ~1-2 h - Formation of diazonium fluoroborate salt
2 Thionyl chloride (2 mol), CuCl (1 g), H2O (500 mL), ethyl acetate extraction -5 to 0 °C Overnight 83.5 Conversion to sulfonyl chloride, purification by crystallization

Research Findings and Characterization

  • The described diazotization-sulfonylation method yields high purity 3-cyano-substituted benzene sulfonyl chlorides with yields consistently above 80%.
  • The use of cuprous chloride as a catalyst is crucial for efficient conversion of diazonium salts to sulfonyl chlorides.
  • Low temperature control (-5 to 0 °C) throughout the process minimizes side reactions and decomposition.
  • The product is confirmed by 1H-NMR spectroscopy, showing characteristic aromatic proton signals consistent with the substitution pattern.
  • This method is reported in a 2019 patent and is considered industrially viable due to scalability and reproducibility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Cyano-5-fluorobenzene-1-sulfonyl chloride, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The compound is typically synthesized via chlorosulfonation of a pre-functionalized benzene derivative. For example, thionyl chloride (SOCl₂) in non-polar solvents like benzene or dichloromethane under reflux conditions (60–80°C) is commonly used to introduce the sulfonyl chloride group. Critical parameters include maintaining anhydrous conditions to prevent hydrolysis and controlling stoichiometric ratios to minimize by-products like disulfonates. Post-synthesis purification via recrystallization or column chromatography is recommended for high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., fluorine at C5, cyano at C3) and rule out regioisomers.
  • FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1180 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl chloride group.
  • HPLC-MS : Quantifies purity and detects trace impurities.
  • Elemental Analysis : Validates molecular formula (C₇H₂ClFNO₂S) .

Q. What are the recommended storage conditions and handling protocols to ensure the stability of this compound in laboratory settings?

  • Methodological Answer : Store in airtight, amber glass containers under inert gas (argon/nitrogen) at 2–8°C. Avoid moisture and direct sunlight to prevent hydrolysis or decomposition. Use personal protective equipment (PPE) including nitrile gloves and fume hoods due to its irritant properties. Waste should be neutralized with alkaline solutions (e.g., NaOH) before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or residual moisture. To resolve:

  • Use deuterated solvents (e.g., CDCl₃) with rigorous drying.
  • Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What strategies are effective in mitigating side reactions when using this compound as a sulfonating agent in complex organic syntheses?

  • Methodological Answer : Side reactions (e.g., over-sulfonation or chloride displacement) can be minimized by:

  • Controlled Temperature : Reactions at 0–5°C slow aggressive electrophilic substitution.
  • Protecting Groups : Use tert-butyl or trimethylsilyl groups to shield reactive sites.
  • Catalytic Additives : Pyridine or DMAP can neutralize HCl by-products, improving reaction efficiency .

Q. How does the electronic influence of the cyano and fluorine substituents affect the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Cyano Group (C3) : Strong electron-withdrawing effect activates the sulfonyl chloride for nucleophilic attack (e.g., by amines or alcohols).
  • Fluorine (C5) : Ortho/para-directing but deactivates the ring, moderating reactivity. Computational studies (e.g., Hammett σ constants) predict enhanced electrophilicity at the sulfonyl group compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-5-fluorobenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Cyano-5-fluorobenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.